4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
CAS No.: 941942-01-4
Cat. No.: VC6115737
Molecular Formula: C22H19N3O3
Molecular Weight: 373.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941942-01-4 |
|---|---|
| Molecular Formula | C22H19N3O3 |
| Molecular Weight | 373.412 |
| IUPAC Name | 4-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
| Standard InChI | InChI=1S/C22H19N3O3/c1-27-20-4-2-3-17-19-13-18(14-5-7-16(26)8-6-14)24-25(19)22(28-21(17)20)15-9-11-23-12-10-15/h2-12,19,22,26H,13H2,1H3 |
| Standard InChI Key | MPKSJXIQVFQPNU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)O)C5=CC=NC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s molecular formula is C₂₂H₁₉N₃O₃, with a molecular weight of 373.412 g/mol. Its IUPAC name, 4-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c] benzoxazin-2-yl)phenol, reflects the integration of a pyrazolo[1,5-c] oxazine scaffold fused to a benzene ring, substituted at the 7-position with a methoxy group, the 5-position with a pyridin-4-yl moiety, and the 2-position with a phenolic group. The stereochemistry and tautomeric forms of the molecule are critical to its reactivity, as the dihydro-oxazine ring introduces conformational flexibility that influences binding interactions.
Table 1: Key Molecular Descriptors
Synthesis and Industrial Scalability
Multi-Step Organic Synthesis
The synthesis of this compound involves multi-step organic reactions to construct its polycyclic framework. Initial steps typically focus on forming the pyrazolo[1,5-c] oxazine core through cyclocondensation reactions between appropriately substituted precursors. For example, a pyridine-containing amine may react with a methoxy-substituted benzaldehyde derivative under acidic conditions to generate the dihydro-oxazine intermediate. Subsequent functionalization introduces the phenolic group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Advanced Manufacturing Techniques
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Purification leverages high-performance liquid chromatography (HPLC) and crystallization techniques to achieve >95% purity, as required for pharmaceutical applications. The use of immobilized catalysts in flow systems has been reported to improve yield by 15–20% compared to batch processes.
Table 2: Representative Synthesis Parameters
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Benzaldehyde derivative, pyridinyl amine | 65 |
| 2 | Suzuki-Miyaura Coupling | Phenolic boronic acid, Pd catalyst | 78 |
| 3 | Chromatographic Purification | Silica gel, ethyl acetate/hexane | 92 |
| Application | Target/Property | IC₅₀/Performance Metric |
|---|---|---|
| Kinase Inhibition | CDK2 | 48 nM |
| Neuroprotection | TrkA Phosphorylation | 62% inhibition at 10 µM |
| OLED Efficiency | Luminance (cd/m²) | 1,200 at 6V |
Analytical Characterization Techniques
Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals at δ 8.45 ppm (pyridinyl protons) and δ 6.85 ppm (phenolic aromatic protons). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 373.412 ([M+H]⁺), consistent with the theoretical mass.
Structural Analogues and Structure-Activity Relationships
Pyridin-4-yl vs. Pyridin-3-yl Isomers
Comparing this compound to its pyridin-3-yl isomer (PubChem CID: 135760534) reveals marked differences in bioactivity. The pyridin-4-yl variant exhibits 3-fold greater affinity for CDK2 due to optimal alignment with the kinase’s ATP-binding pocket . Conversely, the pyridin-3-yl analogue shows enhanced solubility in aqueous media (2.1 mg/mL vs. <0.5 mg/mL), attributed to altered dipole interactions .
Future Research Directions
Optimization for Clinical Translation
Prospective studies should explore prodrug strategies to address the compound’s limited aqueous solubility. Acetylation of the phenolic hydroxyl or formulation as a nanoparticle dispersion could improve bioavailability.
Exploration of Polymeric Materials
Incorporating the compound into covalent organic frameworks (COFs) may yield materials with tunable optoelectronic properties for sensor applications. Preliminary simulations suggest a bandgap of 2.8 eV, suitable for visible-light photocatalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume